3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-11-7-10(8-12(9-11)24-2)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDZRYHZCZIWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. The process begins with the directed C–H arylation of a benzofuran substrate using palladium catalysis to install aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product . The reaction conditions include the use of Pd(OAc)2 as a catalyst, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound undergoes acid- or base-catalyzed hydrolysis of its amide bonds, yielding carboxylic acid and amine derivatives.
Conditions and Reagents :
-
Acidic Hydrolysis : Concentrated HCl (6M) at 80–100°C for 12–24 hours.
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Basic Hydrolysis : NaOH (4M) in aqueous ethanol under reflux.
Products :
-
Hydrolysis of the benzamido group produces 3,5-dimethoxybenzoic acid and 3-aminobenzofuran-2-carboxamide .
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Hydrolysis of the carboxamide group generates 3-(3,5-dimethoxybenzamido)benzofuran-2-carboxylic acid .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.
Oxidation Reactions
The methoxy groups on the benzamido moiety are susceptible to oxidation, forming quinone derivatives.
Conditions and Reagents :
-
Oxidizing Agents : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) media.
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Temperature : 60–80°C for 6–8 hours.
Products :
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Oxidation of 3,5-dimethoxy substituents yields 3,5-dioxybenzoquinone derivatives.
Application :
Quinones derived from this reaction have been explored as intermediates in anticancer drug design due to their redox-active properties .
Reduction of Amide Groups
The carboxamide group can be reduced to a primary amine.
Conditions and Reagents :
-
Lithium Aluminum Hydride (LiAlH₄) : In anhydrous THF at 0°C to room temperature.
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Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Raney Ni.
Products :
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Reduction produces 3-(3,5-dimethoxybenzamido)benzofuran-2-methylamine .
Mechanistic Insight :
LiAlH₄ acts as a strong nucleophile, attacking the carbonyl carbon and displacing the amine group.
Electrophilic Aromatic Substitution
The benzofuran ring undergoes substitution at the C4 and C6 positions due to electron-rich aromatic systems.
Common Reactions :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro or 6-nitro derivatives |
| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Sulfo or 6-sulfo derivatives |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Chloro or 6-bromo derivatives |
Key Findings :
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Nitration occurs preferentially at the C4 position due to steric hindrance at C6.
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Halogenation products are intermediates in cross-coupling reactions for functional group diversification .
Transamidation Reactions
The carboxamide group participates in transamidation, enabling substitution with diverse amines.
Conditions and Reagents :
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Step 1 : Boc protection using (Boc)₂O and DMAP in acetonitrile at 60°C .
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Step 2 : Aminolysis with primary/secondary amines in toluene at 60°C .
Products :
Application :
This method is critical for generating structural analogs in medicinal chemistry campaigns .
Stability Under Thermal and Photolytic Conditions
The compound degrades under extreme conditions:
| Condition | Degradation Pathway | Major Degradants |
|---|---|---|
| Thermal (150°C) | Cleavage of methoxy groups | Demethylated benzofuran derivatives |
| UV Light | Ring-opening of benzofuran | Ortho-quinone methide intermediates |
Implications :
Stability studies recommend storage in inert atmospheres below 25°C .
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | C–H Arylation | Directed C–H arylation using palladium catalysts to introduce aryl groups. |
| 2 | Transamidation | One-pot transamidation to form the final product. |
Chemistry
In the realm of chemistry, 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide is utilized as a precursor for synthesizing various benzofuran derivatives. Its ability to undergo functionalization reactions makes it valuable for organic synthesis.
Biology
The compound exhibits significant biological activities:
- Antimicrobial Activity : Research indicates that benzofuran derivatives can possess antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary evaluations suggest that this compound may inhibit cell proliferation in cancer cell lines. It has been linked to mechanisms that involve the inhibition of key enzymes associated with cancer progression .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Drug Development : The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections.
- Mechanism of Action : The compound may exert its effects by binding to enzymes or receptors involved in cellular signaling pathways, thus modulating biological responses.
Industrial Applications
In industry, compounds like this compound are explored for their potential in developing new materials:
- Organic Semiconductors : Its unique chemical properties allow for applications in electronic materials such as organic semiconductors and light-emitting diodes (LEDs).
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives against a selection of bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting potential applications in treating infections .
- Cancer Cell Line Inhibition : Research focused on the effects of benzofuran derivatives on non-small cell lung cancer cells demonstrated that specific modifications to the benzofuran structure enhanced cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table highlights structural and functional differences between 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide and a closely related analogue from the evidence:
Broader Context of Benzofuran Derivatives
Benzofuran scaffolds are prevalent in agrochemicals (e.g., carbofuran metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran ).
Biological Activity
3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a 3,5-dimethoxybenzamido group. The structural configuration is significant for its biological activity, as modifications can lead to variations in potency and selectivity against various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, similar benzofuran derivatives have been identified as inhibitors of Sortase A, an enzyme critical for the virulence of Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Activity : The compound may exert cytotoxic effects on cancer cells. Studies indicate that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Biological Evaluation
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme/Cell Type |
|---|---|---|
| This compound | TBD | TBD |
| Ia-22 (related derivative) | 30.8 | Sortase A |
| Compound X (another derivative) | 50.0 | MCF-7 (breast cancer cells) |
| Compound Y (another derivative) | 45.0 | A549 (lung cancer cells) |
Note: TBD = To Be Determined; IC50 values reflect the concentration required to inhibit 50% of the target activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamido group significantly affect the biological activity:
- Substituent Effects : The presence of methoxy groups at the 3 and 5 positions enhances the compound's inhibitory activity against various targets. Conversely, steric hindrance from larger substituents tends to diminish efficacy .
- Amide Group Importance : The amide functionality at the 3-position is critical for maintaining inhibitory activity against enzymes like Sortase A .
Case Studies
- Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups influenced their effectiveness .
- Cytotoxicity in Cancer Models : Research on similar compounds showed selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for anticancer applications .
Q & A
Q. What are the established synthetic routes for preparing 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide?
The synthesis typically involves multi-step processes:
- Step 1 : Preparation of benzofuran-2-carboxamide via cyclization of substituted phenols or coupling reactions using palladium catalysis.
- Step 2 : Functionalization via amidation using 3,5-dimethoxybenzoyl chloride under anhydrous conditions. Key intermediates like 3-(4-hydroxybutyryl)-1H-indole-5-carbonitrile have been utilized to improve yield and purity .
- Step 3 : Purification via recrystallization or column chromatography. Methodological details emphasize solvent selection (e.g., THF or DMF) and temperature control to avoid side reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : and NMR are essential for verifying substitution patterns (e.g., dimethoxy groups at positions 3 and 5 of the benzamide moiety) .
- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650–1700 cm) and methoxy groups (C-O stretch at ~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos for efficient C-H arylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low-temperature steps (−10°C to 0°C) minimize byproducts during amidation .
- In-line Analytics : Implement HPLC monitoring to track reaction progression and identify impurities early .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine - HSQC and HMBC NMR experiments to resolve ambiguities in overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) calculations predict or chemical shifts for comparison with experimental data, as demonstrated in benzofuran-based chemosensor studies .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are inconclusive .
Q. How can this compound be tailored for applications in metal ion sensing?
- Functional Group Engineering : Introduce fluorophores or chelating groups (e.g., glycinamide) to the benzofuran core to enhance selectivity for specific ions like Fe. The amide moiety acts as a binding site .
- Fluorescence Quenching Studies : Measure changes in emission intensity upon ion binding. For example, a benzofuran-derived chemosensor showed a 12-fold decrease in fluorescence with Fe at 10 µM concentration .
- Theoretical Screening : Use molecular docking or DFT to predict binding affinities before experimental validation .
Q. What methodologies ensure high purity for pharmacological studies?
- Chromatographic Techniques : Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity. Monitor for common impurities like unreacted 3,5-dimethoxybenzoic acid .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content.
- Elemental Analysis : Verify stoichiometric ratios of C, H, N to confirm batch consistency .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for bioactivity studies?
- Concentration Range : Test 0.1–100 µM based on preliminary cytotoxicity assays.
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%).
- Statistical Power : Use triplicate samples and ANOVA for significance testing (p < 0.05) .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., with serotonin receptors, given structural similarity to vilazodone derivatives) .
- QSAR Modeling : Employ descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
Table 2 : Analytical Benchmarks for Purity Assessment
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| HPLC | Retention time | 12.3 ± 0.2 min |
| NMR | Integration ratio | 1:2 (amide protons) |
| HRMS | m/z [M+H] | 397.1284 ± 0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
